4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Overview
Description
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H18BrNO3S2 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate is thiol groups . This compound is a highly reactive thiol-specific spin label .
Mode of Action
This compound acts as a conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study . It interacts with its targets by forming a covalent bond with the thiol group, which allows it to act as a spin label .
Pharmacokinetics
As a research chemical, it’s important to note that these properties can significantly impact the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action is the labeling of thiol groups, which can be used to study the structure and dynamics of proteins . This can provide valuable insights into protein function and interactions.
Action Environment
Properties
IUPAC Name |
3-bromo-1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZFUMWORONOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)Br)CSS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571823 | |
Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215956-55-1 | |
Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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